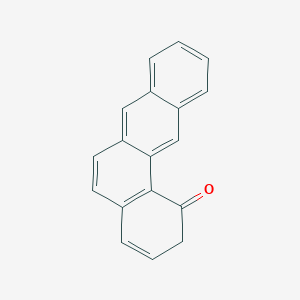![molecular formula C15H15ClS B14305828 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene CAS No. 125659-80-5](/img/structure/B14305828.png)
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ethylsulfanyl group attached to a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-[(ethylsulfanyl)(phenyl)methyl]benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides and sulfones: from oxidation.
Dechlorinated compounds: from reduction.
Applications De Recherche Scientifique
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atom can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the ethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorophenylmethylsulfide: Similar structure but without the ethyl group, affecting its reactivity and applications.
1-Chloro-4-(methylsulfanyl)benzene:
The unique combination of the chlorine atom and the ethylsulfanyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
125659-80-5 |
|---|---|
Formule moléculaire |
C15H15ClS |
Poids moléculaire |
262.8 g/mol |
Nom IUPAC |
1-chloro-4-[ethylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H15ClS/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15H,2H2,1H3 |
Clé InChI |
RRYAGYCAAGNDRY-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


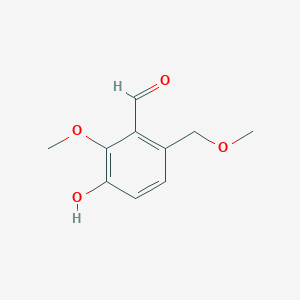
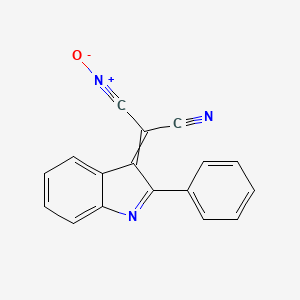
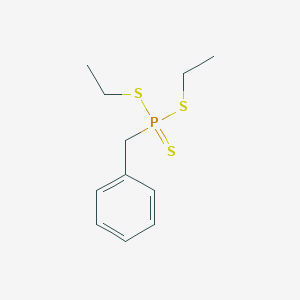
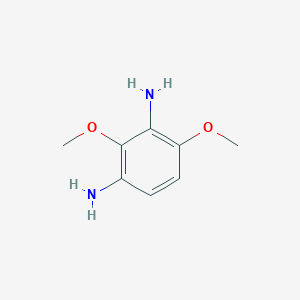
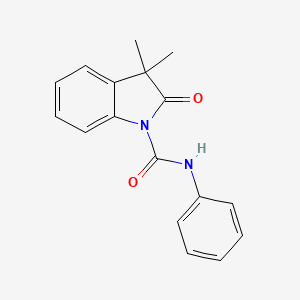
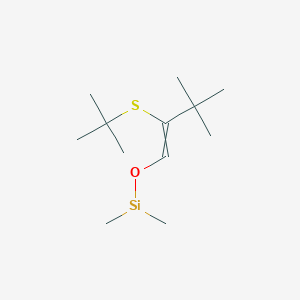
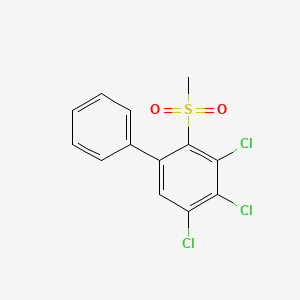
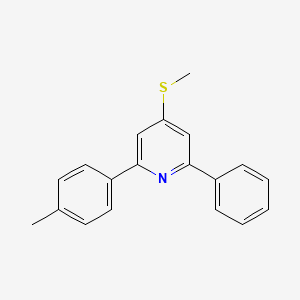
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

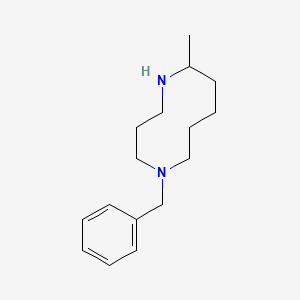
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
